N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of the ethylsulfonyl group and the trimethylbenzenesulfonamide moiety adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide, is a derivative of pyridazine . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The interaction of this compound with its targets would likely result in changes related to these activities.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that multiple pathways might be affected, leading to downstream effects related to these activities.
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that the compound’s action would result in effects related to these activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters. The ethylsulfonyl group can be introduced via sulfonation reactions using ethylsulfonyl chloride under basic conditions. The final step involves the coupling of the pyridazine derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine, Emorfazone) share structural similarities and exhibit diverse biological activities.
Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole and sulfasalazine, also possess antimicrobial properties.
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the combination of the pyridazine ring and the ethylsulfonyl and trimethylbenzenesulfonamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-5-29(25,26)21-11-10-19(22-23-21)17-6-8-18(9-7-17)24-30(27,28)20-13-15(3)14(2)12-16(20)4/h6-13,24H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRXRGOLFICMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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